molecular formula C15H15FO3 B12993279 4'-Fluoro-3,4,5-trimethoxy-biphenyl CAS No. 1032507-21-3

4'-Fluoro-3,4,5-trimethoxy-biphenyl

Cat. No.: B12993279
CAS No.: 1032507-21-3
M. Wt: 262.28 g/mol
InChI Key: VFRUQUMDJIEBKK-UHFFFAOYSA-N
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Description

4’-Fluoro-3,4,5-trimethoxy-1,1’-biphenyl is an organic compound with the molecular formula C15H15FO3 and a molecular weight of 262.28 g/mol . This compound is part of the biphenyl family, which consists of two benzene rings connected by a single bond. The presence of fluorine and methoxy groups on the biphenyl structure imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-3,4,5-trimethoxy-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids or esters . The general reaction conditions include:

    Catalyst: Palladium-based catalysts such as palladium acetate or palladium chloride.

    Base: Common bases include potassium carbonate, sodium carbonate, or cesium carbonate.

    Solvent: Solvents like toluene, dimethylformamide (DMF), or tetrahydrofuran (THF) are often used.

    Temperature: The reaction is usually carried out at temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of 4’-Fluoro-3,4,5-trimethoxy-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-3,4,5-trimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form biphenyl derivatives with hydroxyl groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxylated biphenyl derivatives.

    Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

4’-Fluoro-3,4,5-trimethoxy-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Fluoro-3,4,5-trimethoxy-1,1’-biphenyl involves its interaction with specific molecular targets. The compound can inhibit enzymes such as Taq polymerase and telomerase, trigger caspase activation, and down-regulate proteins like ERK2 (Extracellular Signal Regulated Kinase 2) . These interactions lead to various biological effects, including apoptosis and inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4’-Fluoro-3,4,5-trimethoxy-1,1’-biphenyl: Contains fluorine and methoxy groups.

    4’-Trifluoromethyl-3,4,5-trimethoxy-1,1’-biphenyl: Contains a trifluoromethyl group instead of a single fluorine atom.

    3,4,5-Trimethoxy-1,1’-biphenyl: Lacks the fluorine atom.

Uniqueness

4’-Fluoro-3,4,5-trimethoxy-1,1’-biphenyl is unique due to the presence of both fluorine and methoxy groups, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

1032507-21-3

Molecular Formula

C15H15FO3

Molecular Weight

262.28 g/mol

IUPAC Name

5-(4-fluorophenyl)-1,2,3-trimethoxybenzene

InChI

InChI=1S/C15H15FO3/c1-17-13-8-11(9-14(18-2)15(13)19-3)10-4-6-12(16)7-5-10/h4-9H,1-3H3

InChI Key

VFRUQUMDJIEBKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC=C(C=C2)F

Origin of Product

United States

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